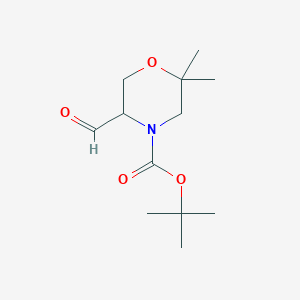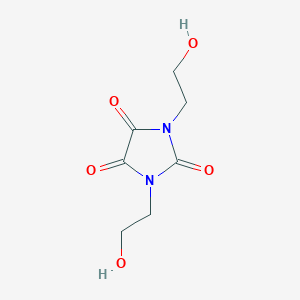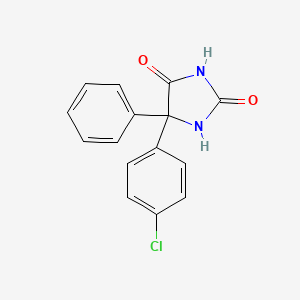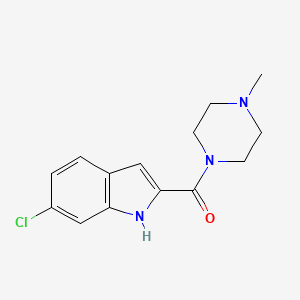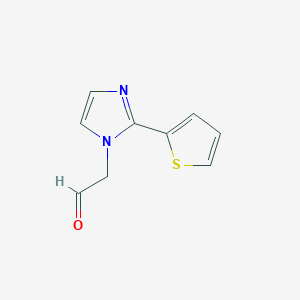
2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde is a heterocyclic compound that features both thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems, such as nickel or palladium-based catalysts, can enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in acetic acid for bromination.
Major Products
Oxidation: 2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetic acid.
Reduction: 2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)ethanol.
Substitution: 2-(2-(5-Bromothiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde.
Aplicaciones Científicas De Investigación
2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and imidazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxaldehyde: Contains a thiophene ring with an aldehyde group but lacks the imidazole ring.
2-(Thiophen-2-yl)-1H-imidazole: Contains both thiophene and imidazole rings but lacks the aldehyde group.
Uniqueness
2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde is unique due to the presence of both thiophene and imidazole rings along with an aldehyde group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8N2OS |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
2-(2-thiophen-2-ylimidazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C9H8N2OS/c12-6-5-11-4-3-10-9(11)8-2-1-7-13-8/h1-4,6-7H,5H2 |
Clave InChI |
TZUXFHLAZSBVCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC=CN2CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


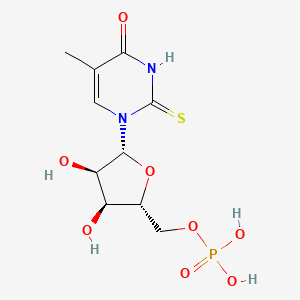
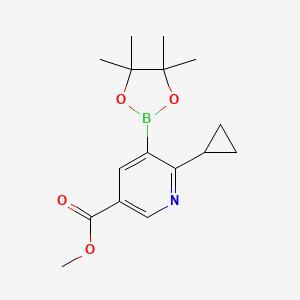
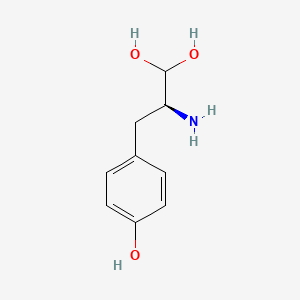
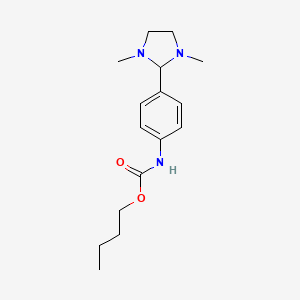
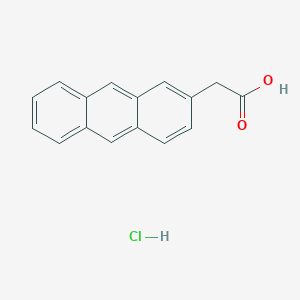
![Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-](/img/structure/B15217301.png)
![N-[2-Bromo-4-(1H-imidazol-5-yl)phenyl]acetamide](/img/structure/B15217303.png)
